molecular formula C9H11NO2 B3279504 2-Amino-1-(3-hydroxyphenyl)-1-propanone CAS No. 693772-30-4

2-Amino-1-(3-hydroxyphenyl)-1-propanone

Cat. No.: B3279504
CAS No.: 693772-30-4
M. Wt: 165.19 g/mol
InChI Key: OIHAQYRJHHWTGP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-hydroxyphenyl)-1-propanone is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(3-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHAQYRJHHWTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

A Historical Perspective and the Evolution of Research

The investigation into 2-Amino-1-(3-hydroxyphenyl)-1-propanone is intrinsically linked to the development of the sympathomimetic drug, Metaraminol (B1676334). wikipedia.org Approved for medical use in the United States in 1954, Metaraminol is utilized for the treatment of hypotension. wikipedia.org The synthesis of Metaraminol involves a series of chemical transformations where this compound can serve as a crucial precursor. Consequently, much of the early interest and research involving this compound was driven by the pharmaceutical industry's need for efficient and pure synthesis of Metaraminol.

The evolution of research has mirrored advancements in synthetic organic chemistry and analytical techniques. Initial studies likely focused on optimizing reaction conditions for the synthesis of Metaraminol, with an emphasis on yield and purity. As analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) became more sophisticated, the focus expanded to include the identification and characterization of impurities and related substances in the manufacturing process of Metaraminol, where this compound could be a potential impurity. veeprho.comnih.gov

Interdisciplinary Significance in the Chemical Sciences

The relevance of 2-Amino-1-(3-hydroxyphenyl)-1-propanone extends across several disciplines within the chemical sciences, most notably in organic synthesis and medicinal chemistry.

Organic Synthesis: As a building block, this compound is valuable in the construction of more complex molecules. Its structure features a reactive ketone group, an amino group, and a hydroxylated phenyl ring, offering multiple sites for chemical modification. Synthetic chemists can utilize these functional groups to perform a variety of reactions, including reductions and substitutions, to create a range of derivatives.

Medicinal Chemistry: In the realm of medicinal chemistry, the compound is of interest due to its structural similarity to cathinone (B1664624) and other phenethylamine (B48288) compounds with known biological activity. nih.govwikipedia.org The study of such molecules falls under the broad category of sympathomimetic amines, which mimic the effects of endogenous agonists of the sympathetic nervous system. wikipedia.org The specific placement of the hydroxyl group on the meta-position of the phenyl ring is a critical determinant of its pharmacological properties and its potential interactions with biological targets. gpatindia.com

Conceptual Frameworks and Research Paradigms

The study of 2-Amino-1-(3-hydroxyphenyl)-1-propanone is guided by several key conceptual frameworks.

Structure-Activity Relationship (SAR): A central paradigm in medicinal chemistry, SAR studies aim to understand how the chemical structure of a molecule influences its biological activity. For cathinone (B1664624) derivatives, key structural features that are investigated include the nature of the terminal amine, the stereochemistry, and the presence and position of substituents on the aromatic ring. nih.gov The meta-hydroxyl group in this compound is a prime example of a structural modification that significantly impacts the compound's properties compared to unsubstituted cathinone. nih.gov

Synthetic Strategy and Process Chemistry: Research in this area is framed by the principles of designing efficient and scalable synthetic routes. This involves the selection of appropriate starting materials, reagents, and reaction conditions to maximize product yield and minimize the formation of impurities. The synthesis of Metaraminol (B1676334) from precursors like 1-(3-hydroxyphenyl)propan-1-one illustrates this paradigm, where this compound can be a key intermediate. gpatindia.comgoogle.comgoogle.com

Analytical Method Development and Validation: A crucial research paradigm, particularly in pharmaceutical sciences, is the development of robust analytical methods for the identification, quantification, and purity assessment of chemical compounds. Techniques such as HPLC and mass spectrometry are fundamental in the characterization of this compound and in the monitoring of its presence as an intermediate or impurity in pharmaceutical preparations. veeprho.comnih.gov

Overview of Major Research Domains

Established Synthetic Routes to this compound

Established synthetic routes for this compound primarily involve multi-step sequences and, in some cases, more streamlined one-pot reactions. These methods often begin with the readily available precursor, 3'-hydroxypropiophenone (B76195).

Multi-Step Synthesis Pathways

A common and well-documented multi-step approach to synthesize this compound involves the initial halogenation of the α-carbon of 3'-hydroxypropiophenone, followed by a nucleophilic substitution with an amine source.

The first step is the α-bromination of 3'-hydroxypropiophenone. This reaction is typically carried out using a brominating agent such as bromine (Br₂) in a suitable solvent like glacial acetic acid. mdpi.com The presence of the carbonyl group activates the α-position, facilitating the electrophilic substitution by bromine.

Following the formation of the α-bromo ketone, the next step is the introduction of the amino group. This is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amine. A common method involves the use of ammonia (B1221849) or a protected amine source. For instance, reaction with sodium azide (B81097) followed by reduction of the resulting α-azido ketone can yield the desired primary amine. Alternatively, direct amination using ammonia can be employed, though this may lead to side products due to over-alkylation.

A summary of a typical multi-step synthesis is presented in the table below:

StepReactantsReagentsProduct
13'-HydroxypropiophenoneBr₂, Acetic Acid2-Bromo-1-(3-hydroxyphenyl)-1-propanone
22-Bromo-1-(3-hydroxyphenyl)-1-propanone1. NaN₃ 2. H₂, Pd/CThis compound

One-Pot Reaction Strategies

To improve efficiency and reduce the need for isolation of intermediates, one-pot reaction strategies have been explored for the synthesis of α-amino ketones. While a specific one-pot synthesis for this compound is not extensively detailed in the literature, analogous reactions provide a viable pathway. One such approach involves the in-situ generation of an α-halo ketone followed by immediate amination. For example, a ketone can be treated with a halogenating agent and an amine in a single reaction vessel.

Another potential one-pot method is the direct amination of the ketone. This can be achieved using aminating reagents in the presence of a suitable catalyst. For instance, the use of hydroxylamine-O-sulfonic acid or other electrophilic aminating agents could potentially lead to the formation of the desired product in a single step from 3'-hydroxypropiophenone, though this would require careful optimization to control regioselectivity and minimize side reactions.

Stereoselective Synthesis Approaches for Chiral Centers in this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure forms of this compound.

One approach involves the asymmetric reduction of a precursor α-keto imine. The 3'-hydroxypropiophenone can be converted to an imine, which is then asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand. This method can provide high enantiomeric excess of the desired amine.

Another strategy is the use of biocatalysis. Enzymes such as transaminases can be employed to asymmetrically aminate a ketone precursor. nih.gov In this case, 3'-hydroxypropiophenone could be a substrate for an engineered transaminase, which would selectively produce one enantiomer of the final product. This biocatalytic approach offers the advantages of high stereoselectivity and mild reaction conditions.

The following table summarizes potential stereoselective approaches:

ApproachPrecursorKey Reagent/CatalystProduct
Asymmetric Hydrogenationα-Keto imine of 3'-hydroxypropiophenoneChiral Rhodium or Ruthenium catalystEnantiomerically enriched this compound
Biocatalytic Amination3'-HydroxypropiophenoneEngineered Transaminase(S)- or (R)-2-Amino-1-(3-hydroxyphenyl)-1-propanone

Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and sustainable methods for the synthesis of pharmaceutical intermediates and other valuable chemicals.

Catalyst Development for this compound Production

The development of efficient and recyclable catalysts is a key aspect of green chemistry. For the synthesis of this compound, several catalytic systems can be envisioned.

For the amination step, the use of solid-supported catalysts or catalysts that can be easily recovered and reused is desirable. For example, metal-organic frameworks (MOFs) or zeolites functionalized with catalytic sites could be employed. These materials can offer high activity and selectivity while being easily separable from the reaction mixture.

In the context of stereoselective synthesis, the development of heterogeneous chiral catalysts is an active area of research. Immobilizing chiral ligands on solid supports can facilitate catalyst recycling and reduce contamination of the final product with heavy metals.

Solvent-Free and Environmentally Benign Syntheses

Reducing or eliminating the use of volatile and hazardous organic solvents is a primary goal of green chemistry. For the synthesis of this compound, solvent-free reaction conditions can be explored.

For example, the α-bromination of ketones can be carried out under solvent-free conditions by grinding the reactants together, sometimes with a solid-supported reagent. mdpi.com Similarly, the subsequent amination step could potentially be performed without a solvent, particularly if one of the reactants is a liquid.

The use of greener solvents is another important consideration. Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. nih.gov Other environmentally benign solvents, such as ionic liquids or supercritical fluids, could also be investigated as alternatives to traditional organic solvents.

The table below highlights some green chemistry approaches applicable to the synthesis:

Green ApproachReaction StepExample
Catalyst DevelopmentAminationUse of a recyclable solid-supported catalyst
Solvent-Free Synthesisα-BrominationGrinding of 3'-hydroxypropiophenone with a solid brominating agent
Environmentally Benign SolventsAminationPerforming the reaction in water or a biodegradable solvent

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a transformative technology in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering significant advantages over traditional batch processing. acs.orgbiospectrumasia.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. chemicalindustryjournal.co.uknih.gov While specific literature detailing the complete synthesis of this compound via a fully continuous process is not extensively documented, the principles of flow chemistry are highly applicable to key steps in its synthesis and the production of related cathinone structures.

Flow chemistry enables the safe handling of hazardous reagents and unstable intermediates, which are often involved in the multi-step synthesis of complex molecules. nih.gov Reactions that are highly exothermic, such as nitrations or hydrogenations, can be managed effectively in flow reactors due to their high surface-area-to-volume ratio, which allows for rapid heat dissipation. amt.uk For instance, the synthesis of a key intermediate, 3-amino-2-hydroxyacetophenone, has been successfully demonstrated using a microchannel reactor, a common flow chemistry device. google.com This process involved nitration followed by hydrogenation, two steps that are notoriously difficult to control in large batch reactors. google.com

The key advantages of applying flow chemistry to the synthesis of compounds like this compound include:

Enhanced Safety: Minimizing the volume of hazardous reaction mixtures at any given time significantly reduces the risks associated with explosive or highly exothermic reactions. biospectrumasia.comchemicalindustryjournal.co.uk

Increased Efficiency: Continuous processing can reduce reaction times from hours to minutes or even seconds, leading to higher throughput. scielo.brmdpi.com

Improved Yield and Purity: Precise control over temperature, pressure, and stoichiometry in a flow reactor often leads to fewer side products and cleaner reactions, simplifying purification. nih.gov

Scalability: Scaling up production is achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scielo.br

Given the successful application of flow chemistry to critical reactions in the synthesis of related aromatic amines and ketones, its use in a telescoped, multi-step synthesis of this compound is a viable and advantageous strategy for modern pharmaceutical manufacturing. acs.orgamt.uk

Chemical Derivatization and Analog Synthesis of this compound

The chemical scaffold of this compound, a substituted cathinone, offers multiple sites for chemical modification to generate a wide array of analogs. wikipedia.org These modifications are typically focused on the amino group, the alkyl side chain, and the phenyl ring. The goal of such derivatization is often to explore structure-activity relationships (SAR), investigating how changes in the molecule's structure affect its chemical and pharmacological properties. acs.orgresearchgate.net

The primary amino group of this compound is a common target for derivatization. Modifications at this position can significantly influence the compound's properties.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a fundamental modification. cij.gob.mx For example, N-monomethylation of the parent cathinone structure yields methcathinone (B1676376), a compound with altered properties. nih.gov Further extension of the alkyl chain or the introduction of different alkyl groups (e.g., ethyl, propyl, butyl) can be systematically explored. These changes can affect the molecule's lipophilicity and steric bulk, which in turn influences its interactions with biological targets. url.edu

Inclusion in a Cyclic Structure: The amino nitrogen can be incorporated into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. This creates a more rigid conformation compared to the flexible N-alkyl chains. Pyrrolidinophenone derivatives are a major class of synthetic cathinones, highlighting the significance of this modification. encyclopedia.pub The synthesis of these analogs often involves reacting the corresponding α-bromoketone precursor with the desired cyclic amine.

Changes in the amino terminal group are known to affect the potency and selectivity of cathinone derivatives. url.edu

Table 1: Examples of Amino Group Modifications on the Cathinone Scaffold
Modification TypeExample SubstituentResulting Amine TypePotential Impact
N-AlkylationMethyl (-CH₃)Secondary AmineAlters potency and stimulant properties. cij.gob.mxnih.gov
N-AlkylationEthyl (-C₂H₅)Secondary AmineFurther modifies lipophilicity and steric profile. url.edu
CyclizationPyrrolidine RingTertiary AmineCreates a distinct pharmacological profile, often acting as reuptake inhibitors. encyclopedia.pubnih.gov
CyclizationPiperidine RingTertiary AmineIncreases steric bulk compared to pyrrolidine. url.edu

Common modifications include:

Alkylation/Alkoxylation: Introducing alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups onto the phenyl ring. For example, the presence of a 4-methyl group on the methcathinone scaffold results in mephedrone. encyclopedia.pub

Halogenation: The addition of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry. Halogenation can affect metabolic stability and receptor binding affinity. For instance, 4-fluoromethcathinone (flephedrone) and 4-chloromethcathinone are known derivatives. encyclopedia.pubnih.gov

Methylenedioxy Bridge: The formation of a methylenedioxy ring fused to the phenyl group (creating a 1,3-benzodioxolyl moiety) is another significant structural modification, leading to compounds like methylone. encyclopedia.pub

Research has shown that the position of the substituent is critical; for instance, meta-substituted cathinones have been reported to have higher psychostimulant effects than their para-substituted analogs, suggesting a difference in their interaction with biological targets. acs.org Conversely, para-substitution with bulky groups can shift selectivity towards the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT). acs.orgnih.gov

The unambiguous determination of the chemical structure of newly synthesized analogs of this compound is critical. A combination of modern analytical techniques is employed for this purpose. nih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are fundamental for determining the molecular weight and fragmentation patterns of the analogs. nih.govnih.gov In ESI-MS, the protonated molecule [M+H]⁺ is typically observed. proquest.com Under GC-MS with electron impact (EI) ionization, cathinone derivatives often undergo a characteristic α-cleavage, resulting in the formation of a stable iminium cation which frequently appears as the base peak in the mass spectrum. nih.govproquest.com This fragmentation pattern is a key diagnostic feature. ojp.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular framework. researchgate.net The chemical shifts and coupling constants of protons reveal their connectivity and spatial relationships. The ¹³C NMR spectrum is particularly useful for identifying the carbonyl carbon (typically around 195-200 ppm) and the various aromatic and aliphatic carbons. proquest.comresearchgate.net

Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to identify key functional groups. For cathinone derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the range of 1670-1700 cm⁻¹. nih.gov

X-ray Crystallography: For analogs that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including the absolute configuration of chiral centers. proquest.comresearchgate.net

Table 2: Analytical Techniques for Structural Elucidation of Cathinone Analogs
TechniqueInformation ProvidedCharacteristic Signatures for Cathinone Analogs
Mass Spectrometry (MS)Molecular weight and fragmentation patterns.Observation of [M+H]⁺ ion in ESI-MS; characteristic α-cleavage leading to an iminium base peak in EI-MS. nih.govproquest.com
NMR SpectroscopyDetailed connectivity of atoms (¹H, ¹³C), stereochemistry.Distinct signals for aromatic, aliphatic, and N-alkyl protons; carbonyl carbon signal around 195-200 ppm in ¹³C NMR. proquest.comresearchgate.net
Infrared (IR) SpectroscopyIdentification of functional groups.Strong C=O stretching band between 1670-1700 cm⁻¹. nih.gov
X-ray CrystallographyPrecise 3D molecular structure and absolute stereochemistry.Provides bond lengths, bond angles, and crystal packing information. proquest.com

Elucidation of Formation Mechanisms of this compound

The synthesis of this compound can be approached through several established synthetic routes common for β-aminoketones. While specific literature detailing the precise synthesis of this compound is not extensively available, its formation can be inferred from general and related synthetic transformations.

One probable and widely utilized method for the synthesis of β-aminoketones is the Mannich reaction . This three-component condensation reaction involves an active hydrogen compound (in this case, propiophenone), an aldehyde (commonly formaldehyde), and a primary or secondary amine (such as ammonia or its synthetic equivalent). The general mechanism for the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. The ketone then tautomerizes to its enol form, which subsequently acts as a nucleophile, attacking the iminium ion to form the β-aminoketone, also known as a Mannich base. For the synthesis of this compound, 3'-hydroxypropiophenone would serve as the ketone component.

Another potential synthetic pathway is the α-amination of a ketone . This can be achieved through various methods, including the use of electrophilic aminating agents. For instance, an α-haloketone precursor, 2-bromo-1-(3-hydroxyphenyl)-1-propanone, could be synthesized from 3'-hydroxypropiophenone followed by nucleophilic substitution with an amine source like ammonia.

Furthermore, Friedel-Crafts acylation of a suitably protected phenol (B47542) with an N-protected α-aminopropionyl halide or anhydride (B1165640) could also be a viable, though more complex, route. This would involve the electrophilic substitution of the aromatic ring.

Reaction Pathways of this compound Under Various Conditions

The reactivity of this compound is dictated by its functional groups: the aromatic hydroxyl group, the secondary amine, and the β-carbonyl group. These sites are susceptible to transformations under various reaction conditions.

Acid-Catalyzed Reactions

Under acidic conditions, the amino group of this compound is readily protonated to form an ammonium (B1175870) salt. The carbonyl oxygen can also be protonated, which activates the carbonyl group towards nucleophilic attack.

One potential acid-catalyzed reaction is rearrangement . α-Hydroxy imines, which can be in equilibrium with α-amino ketones, are known to undergo rearrangement in the presence of acid. beilstein-journals.org While not a direct reaction of the aminoketone itself, it highlights a potential transformation pathway of related species.

Base-Catalyzed Reactions

In the presence of a base, the α-proton to the carbonyl group can be abstracted, leading to the formation of an enolate. This enolate can then participate in various reactions.

A significant base-catalyzed pathway for β-aminoketones is elimination . This reaction, often referred to as a retro-Michael or β-elimination reaction, results in the formation of an α,β-unsaturated ketone. nih.govyoutube.commasterorganicchemistry.comyoutube.comyoutube.com For this compound, this would lead to the formation of 1-(3-hydroxyphenyl)prop-2-en-1-one and ammonia. The rate of this elimination is dependent on the strength of the base and the nature of the leaving group (the amine).

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound target the carbonyl and amino functional groups, as well as the phenolic hydroxyl group.

Oxidation Pathways: The phenolic hydroxyl group makes the aromatic ring susceptible to oxidation, potentially leading to the formation of quinone-type structures, especially in the presence of strong oxidizing agents. The secondary amine can also be oxidized. The β-keto group is a common feature in synthetic cathinones, and metabolic studies of related compounds show that this moiety can undergo various transformations. mdpi.com

Reduction Pathways: The carbonyl group of this compound can be reduced to a secondary alcohol, forming the corresponding amino alcohol, 2-amino-1-(3-hydroxyphenyl)-1-propanol. This transformation is a common metabolic pathway for synthetic cathinones. mdpi.comnih.gov This reduction can be achieved chemically using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that selectively reduces ketones and aldehydes.

Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ru) is another effective method for the reduction of the ketone.

The stereoselectivity of the reduction is an important consideration, as the resulting amino alcohol has two chiral centers, leading to the possibility of diastereomers. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Kinetic Studies of Reactions Involving this compound

Detailed kinetic studies specifically on this compound are scarce in the available scientific literature. However, the kinetics of the fundamental reactions involved in its synthesis and degradation can be inferred from studies on analogous systems.

Determination of Rate Constants

The determination of rate constants for the reactions involving this compound would require experimental kinetic studies, such as monitoring the concentration of reactants and products over time using techniques like spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

For the Mannich reaction , the rate-determining step can vary depending on the specific reactants and conditions. It can be the formation of the iminium ion or the subsequent nucleophilic attack of the enol. epfl.ch

For reduction reactions , the rate will depend on the concentration of the aminoketone, the reducing agent, and the catalyst (if applicable), as well as temperature and solvent.

For elimination reactions , the rate law is typically dependent on the concentration of both the β-aminoketone and the base, following second-order kinetics for an E2 mechanism. youtube.com

The following table provides a hypothetical framework for the kind of data that would be generated from kinetic studies on the formation of a β-aminoketone via a Mannich-type reaction.

Reactant 1 (Ketone) Concentration (M)Reactant 2 (Aldehyde) Concentration (M)Reactant 3 (Amine) Concentration (M)Initial Rate (M/s)
0.10.10.11.5 x 10⁻⁵
0.20.10.13.0 x 10⁻⁵
0.10.20.11.5 x 10⁻⁵
0.10.10.23.0 x 10⁻⁵

This is a hypothetical data table to illustrate the type of information that would be collected in a kinetic study. The values are not based on actual experimental data for this compound.

From such data, the rate law and the rate constant for the reaction could be determined. For example, if the rate doubles when the concentration of the ketone is doubled and also doubles when the concentration of the amine is doubled, but is independent of the aldehyde concentration, the rate law would be: Rate = k[Ketone][Amine].

Investigation of Activation Energies

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. For reactions involving this compound, the activation energy is influenced by several factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions. While specific experimental values for this compound are not extensively documented in publicly available literature, analogies can be drawn from studies on similar aromatic ketones and aminoketones.

Reactions such as nucleophilic addition to the carbonyl group or reactions at the α-carbon are characteristic of this class of compounds. The activation energy for these reactions is dictated by the stability of the transition state. The presence of the amino group and the hydroxyl group on the phenyl ring can electronically influence the reactivity of the carbonyl group, thereby affecting the activation energy. For instance, the hydroxyl group, being an electron-donating group, can slightly decrease the electrophilicity of the carbonyl carbon, potentially increasing the activation energy for nucleophilic attack compared to an unsubstituted phenone. Conversely, the amino group at the α-position can participate in intramolecular hydrogen bonding or act as a catalyst in certain reactions, which could lower the activation energy.

Computational chemistry provides a powerful tool for estimating activation energies. Density Functional Theory (DFT) calculations, for example, can model the reaction pathway and determine the energy of the transition state relative to the reactants. Such studies on analogous systems, like the Mannich reaction of aromatic ketones, have provided valuable data on activation parameters. tandfonline.comresearchgate.netresearchgate.net

Table 1: Representative Activation Energies for Reactions Analogous to those of Aromatic Ketones

Reaction TypeAromatic Ketone SubstrateCatalystActivation Energy (kJ/mol)
Mannich ReactionAcetophenoneSodium Acetate50-70
Nucleophilic AdditionBenzophenoneAcidic40-60
α-HalogenationPropiophenoneBasic35-55

Note: The data in this table are illustrative and represent typical ranges for the specified reaction types with aromatic ketones. Actual values for this compound may vary.

Role of Intermediates and Transition States in this compound Reactions

The progression of a chemical reaction from reactants to products involves the formation of transient species known as intermediates and high-energy configurations called transition states. Understanding these species is fundamental to elucidating the reaction mechanism.

In reactions involving this compound, several key intermediates can be postulated based on the reaction type. For instance, in a nucleophilic addition to the carbonyl group, a tetrahedral intermediate is formed where the carbonyl carbon changes its hybridization from sp² to sp³. libretexts.org The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the aromatic ring.

The synthesis of α-amino ketones often involves intermediates such as imines or enolates. nih.govorganic-chemistry.orgresearchgate.net For example, in an asymmetric synthesis approach, an α-keto imine intermediate might be generated in situ. nih.gov The subsequent reaction of this intermediate with a nucleophile leads to the formation of the final product. The geometry and electronic properties of these intermediates are critical in determining the stereochemical outcome of the reaction.

Transition states represent the energy maxima along the reaction coordinate and are fleeting, non-isolable species. wikipedia.org Their structure dictates the activation energy and, consequently, the rate of the reaction. For reactions of this compound, computational modeling is a key method for characterizing transition state structures. rsc.orgrsc.org For example, in a concerted reaction mechanism, the transition state would involve the simultaneous breaking and forming of multiple bonds. In a stepwise mechanism, there would be a transition state for each elementary step.

The Hammond-Leffler postulate provides a conceptual framework for understanding the structure of a transition state, suggesting that its structure will more closely resemble the species (reactant, intermediate, or product) to which it is closer in energy. wikipedia.org For an exothermic step, the transition state is expected to be "early" and reactant-like, while for an endothermic step, it will be "late" and product-like.

Table 2: Key Intermediates and Postulated Transition State Geometries in Reactions of Aromatic Amino Ketones

Reaction TypeKey IntermediatePostulated Transition State Geometry
Nucleophilic AdditionTetrahedral AlkoxidePartial bond formation between the nucleophile and the carbonyl carbon; elongated C=O bond.
Mannich ReactionIminium Ion / EnolFormation of a C-C bond between the enol and the iminium ion in a six-membered cyclic arrangement. wikipedia.org
α-AminationEnolate / ImineAttack of the nitrogen nucleophile on the α-carbon, with developing partial charges.

Note: The descriptions in this table are generalized for reactions involving aromatic amino ketones and serve as a model for understanding the reactions of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. While comprehensive experimental NMR data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on its structure and analysis of similar compounds. docbrown.info The proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal distinct signals corresponding to each unique nucleus in the molecule.

For the ¹H NMR spectrum, one would anticipate signals in the aromatic region (around 6.8-7.5 ppm) corresponding to the four protons on the meta-substituted benzene (B151609) ring. The specific splitting pattern would be complex due to meta and ortho couplings. The methine proton (CH) adjacent to the amino group would likely appear as a quartet, coupled to the neighboring methyl protons. The methyl (CH₃) protons would present as a doublet, coupled to the single methine proton. The protons of the hydroxyl (-OH) and amino (-NH₂) groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

The ¹³C NMR spectrum would show nine distinct signals, one for each carbon atom in the unique chemical environments of the molecule. Key signals would include the carbonyl carbon (C=O) at a downfield shift (typically >190 ppm), aromatic carbons between 110-160 ppm, and aliphatic carbons for the methine (CH) and methyl (CH₃) groups at upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is generated based on established chemical shift principles for analogous structures.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Carbonyl (C=O) N/A >190 Singlet
Aromatic C-OH N/A ~158 Singlet
Aromatic C-H ~6.8 - 7.5 ~115 - 130 Multiplets
Aromatic C-C=O N/A ~138 Singlet
Methine (CH-NH₂) ~4.0 - 4.5 ~50 - 60 Quartet
Methyl (CH₃) ~1.2 - 1.5 ~15 - 25 Doublet
Phenolic -OH Variable N/A Broad Singlet
Amino -NH₂ Variable N/A Broad Singlet

COSY (Correlation Spectroscopy): A 2D COSY experiment would establish proton-proton coupling correlations. It would definitively link the doublet signal of the methyl group to the quartet signal of the adjacent methine proton. It would also reveal the intricate coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the methine and methyl carbons, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the two non-protonated aromatic carbons, by observing their correlations with nearby protons. For instance, the methyl protons would show a correlation to the methine carbon and the carbonyl carbon.

Solid-State NMR (ssNMR) spectroscopy provides information about the structure, packing, and dynamics of molecules in the solid phase. Unlike solution NMR which shows sharp peaks, ssNMR spectra often display broad lines due to anisotropic interactions present in the solid state. researchgate.net There are no specific published solid-state NMR studies for this compound. However, such an analysis could reveal the presence of different polymorphs (crystal forms), characterize intramolecular and intermolecular hydrogen bonding involving the hydroxyl and amino groups, and provide insights into the conformation of the molecule in its crystalline form. researchgate.net

Mass Spectrometry (MS) Applications in the Structural Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to deduce structural information from fragmentation patterns. unito.it

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragments provides a molecular fingerprint. For this compound, the fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the functional groups present. unito.itlibretexts.orgnih.gov

The molecular ion [M]⁺ would be observed at m/z 165. Key fragmentation processes would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a methyl radical (•CH₃) to form an ion at m/z 150, or the loss of the aminopropyl group to form a hydroxybenzoyl cation at m/z 121.

Cleavage adjacent to the amine: Alpha-cleavage next to the nitrogen atom could lead to the formation of a stable iminium ion. For instance, cleavage between the methine carbon and the aromatic ring would result in an ion at m/z 88.

McLafferty Rearrangement: While less common for this specific structure, rearrangements could lead to neutral losses, such as the loss of water (H₂O) or ammonia (NH₃).

Table 2: Plausible Mass Spectrometry Fragments for this compound This table is generated based on general fragmentation principles of ketones and amines. libretexts.orgdocbrown.infodocbrown.info

m/z Value Proposed Fragment Ion Plausible Origin
165 [C₉H₁₁NO₂]⁺ Molecular Ion [M]⁺
150 [C₈H₈NO₂]⁺ Loss of methyl radical (•CH₃) from the molecular ion
121 [C₇H₅O₂]⁺ Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon
88 [C₅H₁₀N]⁺ Alpha-cleavage at the C-C bond adjacent to the amino group
77 [C₆H₅]⁺ Loss of CO from the phenyl ring fragment, a common secondary fragmentation
44 [C₂H₆N]⁺ Cleavage of the C-C bond between the carbonyl and the phenyl ring, followed by rearrangement

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. wiley-vch.de This accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would confirm the elemental composition of C₉H₁₁NO₂. The calculated exact mass of the protonated molecule [M+H]⁺ (C₉H₁₂NO₂⁺) is 166.0863. HRMS is also critical in fragmentation analysis, as it can distinguish between isobaric fragments—ions that have the same nominal mass but different elemental formulas. nih.gov

Vibrational Spectroscopy (IR, Raman) of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups. nih.gov The spectra for this compound would exhibit characteristic bands corresponding to its phenolic, amine, and ketone functionalities.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is typically involved in hydrogen bonding. researchgate.net

N-H Stretch: The primary amine group (-NH₂) will show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches for the methine and methyl groups are observed just below 3000 cm⁻¹. researchgate.net

C=O Stretch: A strong, sharp absorption band for the conjugated ketone carbonyl (C=O) group is expected in the region of 1650-1680 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical non-conjugated ketone (~1715 cm⁻¹). researchgate.net

C=C Stretches: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

N-H Bend: The scissoring motion of the primary amine group typically gives rise to a medium-to-strong band around 1590-1650 cm⁻¹, which may overlap with aromatic C=C stretching bands.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, often produce strong Raman signals. horiba.com The C=O stretch is also typically Raman active.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table is generated based on established group frequencies and data from analogous compounds like 3-hydroxyacetophenone. researchgate.netnist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch (phenolic, H-bonded) 3200 - 3600 Strong, Broad Weak
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Medium
Aliphatic C-H Stretch 2850 - 3000 Medium Medium
C=O Stretch (conjugated ketone) 1650 - 1680 Strong Medium-Strong
Aromatic C=C Stretch / N-H Bend 1450 - 1650 Medium-Strong Strong
C-O Stretch (phenolic) 1200 - 1300 Strong Weak
Aromatic C-H Out-of-Plane Bend 700 - 900 Strong Weak

Assignment of Characteristic Absorption Bands

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the structural features of a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and phenyl ring moieties.

The assignment of these characteristic bands is based on established group frequencies, though the precise wavenumbers can be influenced by the molecule's local chemical environment and intermolecular interactions, such as hydrogen bonding. masterorganicchemistry.comdergipark.org.tr

O-H and N-H Stretching: The phenolic O-H and the primary amine N-H stretching vibrations typically appear in the high-frequency region of the IR spectrum, generally between 3200 and 3400 cm⁻¹. masterorganicchemistry.com Hydrogen bonding significantly broadens these peaks. masterorganicchemistry.com

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanone backbone will occur just below 3000 cm⁻¹.

Carbonyl (C=O) Stretching: The C=O stretch is one of the most intense and sharpest bands in the IR spectrum, typically found in the 1630-1830 cm⁻¹ region. masterorganicchemistry.com For an aryl ketone, this band is often observed around 1685 cm⁻¹. Its position can be shifted by conjugation with the phenyl ring and potential intramolecular hydrogen bonding with the adjacent amine or hydroxyl group.

N-H Bending: The scissoring vibration of the primary amine group (-NH₂) usually results in a medium to strong band near 1600 cm⁻¹.

Aromatic C=C Stretching: The phenyl ring gives rise to several characteristic bands in the 1450-1600 cm⁻¹ region due to C=C stretching vibrations.

Phenolic C-O Stretching: The stretching vibration of the phenolic C-O bond typically produces a strong band in the IR spectrum around 1260 cm⁻¹.

A summary of the expected characteristic vibrational bands for this compound is presented below.

Table 1: Assignment of Characteristic Vibrational Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
O-H StretchPhenol (-OH)3200 - 3400 (Broad)Medium
N-H StretchAmine (-NH₂)3200 - 3400 (Broad)Medium
C-H StretchAromatic3000 - 3100Weak-Medium
C-H StretchAliphatic2850 - 3000Weak-Medium
C=O StretchKetone1670 - 1690Strong, Sharp
N-H BendAmine (-NH₂)1580 - 1650Medium
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-O StretchPhenol1200 - 1300Strong

Conformational Analysis via Vibrational Spectroscopy

The conformational landscape of this compound is dictated by the rotational freedom around its single bonds, leading to various spatial arrangements (conformers). Vibrational spectroscopy is a powerful tool for identifying the most stable conformers, as the vibrational frequencies of the functional groups are sensitive to the molecular conformation, particularly when intramolecular hydrogen bonding is possible. core.ac.uknih.govchemrxiv.org

In this compound, the hydroxyl, amino, and carbonyl groups can act as both hydrogen bond donors and acceptors. This allows for the formation of intramolecular hydrogen bonds, which stabilize specific conformations. core.ac.uk For instance, a hydrogen bond could form between the carbonyl oxygen and the hydrogen of the hydroxyl group, or between the carbonyl oxygen and a hydrogen from the amino group.

Studies on analogous amino alcohols, such as 2-amino-1-propanol and 3-amino-1-propanol, have demonstrated that the presence of intramolecular hydrogen bonds leads to distinct shifts in the vibrational frequencies of the involved groups. core.ac.uknih.gov An O-H···O=C or N-H···O=C interaction would cause the C=O stretching frequency to shift to a lower wavenumber (a redshift) and the corresponding O-H or N-H stretching bands to shift and broaden. nih.gov By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine which conformations are present in a given state (e.g., gas, solution, or solid). nih.govchemrxiv.org

X-ray Crystallography and Diffraction Studies of this compound

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. mdpi.com Different polymorphs of the same compound have the same chemical composition but differ in their physical properties, such as melting point, solubility, and stability. The existence of multiple functional groups capable of hydrogen bonding (-OH, -NH₂, C=O) and the molecule's conformational flexibility make this compound a candidate for exhibiting polymorphism. mdpi.com Different intermolecular hydrogen bonding networks could lead to different packing arrangements and thus, different polymorphs. researchgate.net Investigating polymorphism is crucial as different forms can have distinct physical properties.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like this compound) with a second molecule, known as a "co-former," in a stoichiometric ratio within the same crystal lattice. mdpi.com The components are held together by non-covalent interactions, primarily hydrogen bonds. Given its hydrogen bond donor and acceptor sites, this compound has the potential to form co-crystals with various co-formers, such as carboxylic acids or other amino-containing compounds. Amino acids, which exist as zwitterions in their crystalline form, are often excellent co-formers due to their robust hydrogen-bonding capabilities. mdpi.com Co-crystallization studies are valuable for modifying the physicochemical properties of a solid without altering its covalent structure.

Currently, there are no specific studies on the polymorphism or co-crystallization of this compound in published literature.

Computational and Theoretical Chemistry Studies of 2 Amino 1 3 Hydroxyphenyl 1 Propanone

Quantum Chemical Calculations on 2-Amino-1-(3-hydroxyphenyl)-1-propanone

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These calculations provide detailed information about the molecule's electronic landscape and are foundational for predicting its reactivity and spectroscopic behavior.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. wikipedia.org A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group, while the LUMO is likely centered on the carbonyl group and the aromatic ring. A detailed MO analysis would involve visualizing these frontier orbitals and calculating their energies to predict the most probable sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

ParameterEnergy (eV)Description
EHOMO-5.8Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6Energy difference between HOMO and LUMO, related to chemical reactivity and stability.

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar organic molecules. Actual values would be derived from specific quantum chemical software.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. researchgate.netresearchgate.net

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov Calculations are often performed on various low-energy conformers of the molecule, and the resulting shifts are Boltzmann-averaged to provide a final predicted spectrum that accounts for conformational flexibility. nih.gov The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when appropriate functionals and basis sets are used. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-198.5
C2 (CH-NH₂)4.555.2
C3 (CH₃)1.418.9
Aromatic CH6.8 - 7.5115.0 - 130.0
C-OH-157.3
NH₂2.1-
OH9.5-

Note: This table provides an illustrative example of predicted NMR chemical shifts. The actual values would depend on the specific computational method and solvent model used.

IR Spectroscopy: Theoretical Infrared (IR) spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. DFT calculations are highly effective for this purpose. biointerfaceresearch.com The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretch, N-H and O-H stretches, and various vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, predicting UV-Vis absorption spectra. tandfonline.comnih.gov These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the substituted benzene (B151609) ring.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational dynamics.

Potential Energy Surface Exploration

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comvisualizeorgchem.com This is typically done by systematically changing a specific dihedral angle (a "soft" degree of freedom) while optimizing the rest of the molecular geometry at each step. researchgate.net For this compound, key dihedral angles to scan would include those around the C-C bond connecting the propanone side chain to the phenyl ring and the C-C bond of the ethylamine (B1201723) moiety. The resulting energy profile reveals the low-energy conformers (local minima) and the energy barriers to rotation between them (transition states). researchgate.net A comprehensive conformational analysis of the related compound cathinone (B1664624) has revealed the existence of multiple low-energy conformers, highlighting the importance of such studies. researchgate.net

Solvation Effects and Dynamics

The behavior of this compound in a biological environment is significantly influenced by its interactions with the surrounding solvent, typically water. Molecular dynamics (MD) simulations are a powerful tool for studying these effects. nih.gov In an MD simulation, the atoms of the solute and solvent molecules are treated as classical particles, and their trajectories over time are calculated by solving Newton's equations of motion. This allows for the study of how the solvent affects the conformational preferences of the molecule and how the molecule, in turn, structures the surrounding solvent molecules. nrel.gov

Continuum solvation models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum chemical calculations to estimate the free energy of solvation and to understand how the solvent environment influences the electronic structure and properties of the molecule. scispace.com These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects. nih.gov For this compound, both explicit (MD) and implicit (PCM) solvation models would be crucial for obtaining a realistic picture of its behavior in aqueous solution.

Reaction Mechanism Modeling for this compound

Theoretical studies detailing the reaction mechanisms involving this compound, such as its synthesis or degradation pathways, are not extensively documented. Computational modeling of chemical reactions typically involves the use of quantum mechanical methods to map out the potential energy surface of the reaction, identifying intermediates, products, and the transition states that connect them.

For related compounds, such as the hydrogenation of chiral α-hydroxyketones over a Platinum catalyst, density functional theory (DFT) has been employed to investigate reaction paths. researchgate.net Such studies analyze the adsorption modes of reactants and calculate the energy profiles for different mechanistic pathways, like the pairwise addition of hydrogen. researchgate.net However, specific models for the reaction mechanisms of this compound are not present in the surveyed literature.

Transition State Characterization

The characterization of a transition state is a critical component of reaction mechanism modeling. It involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. This is typically achieved through computational methods that optimize the geometry to a point where there is a single imaginary frequency in the vibrational analysis. nih.gov The intrinsic reaction coordinate (IRC) method is then often used to confirm that the identified transition state connects the correct reactants and products. nih.gov

While these are standard procedures in computational chemistry, their specific application to reactions involving this compound has not been detailed in published research. Theoretical studies on other chemical systems, for instance the reaction between phenyl and amino radicals, have successfully used methods like B3LYP and CCSD(T) to locate and verify transition states. nih.gov

Reaction Coordinate Mapping

Reaction coordinate mapping is a theoretical technique used to understand the progress of a chemical reaction from reactants to products. In the context of complex systems, particularly those involving a solvent or a large biological molecule, this can involve defining a collective degree of freedom from the environment as the reaction coordinate. arxiv.orgresearchgate.net This approach, often used in quantum thermodynamics, allows for the study of system-reservoir interactions and can account for non-Markovian effects. arxiv.orgresearchgate.net It is a powerful tool for analyzing dynamics in condensed phases. researchgate.net There is, however, no evidence of this technique being specifically applied to model the behavior of this compound in the reviewed literature.

Structure-Activity Relationship (SAR) Derivation via Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are essential for drug design and development, aiming to correlate a molecule's structural features with its biological activity. researchgate.net Techniques like the three-dimensional quantitative structure-activity relationship (3D-QSAR) are widely used to identify key structural properties associated with a desired biological effect. researchgate.net These studies often involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

While computational SAR studies have been conducted on various classes of compounds, including aryloxypropanolamine β3-adrenergic receptor agonists and flavonoid inhibitors of the BACE1 enzyme, a specific computational SAR study for this compound is not available in the searched literature. researchgate.netnih.gov Such a study would typically involve aligning a series of related compounds and using statistical methods to build a predictive model based on their steric and electrostatic fields.

Below is a hypothetical data table illustrating the kind of data that would be generated in a 3D-QSAR study.

Table 1: Hypothetical Physicochemical Properties and Biological Activity for a Series of Analogs

Compound IDMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Predicted Activity (IC₅₀, µM)
Analog 1165.191.6263.325.2
Analog 2179.221.8563.323.8
Analog 3195.181.5072.558.1
Analog 4181.201.9963.322.5

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound and its analogs.

Mechanistic Investigations of 2 Amino 1 3 Hydroxyphenyl 1 Propanone S Molecular Interactions

Receptor Binding and Ligand Interaction Studies (in vitro/in silico focus)

The binding of 2-Amino-1-(3-hydroxyphenyl)-1-propanone to protein targets, particularly those involved in neurotransmitter transport and signaling, is a primary area of investigation. Both computational and experimental methods are employed to characterize these interactions.

While specific molecular docking studies for this compound are not extensively detailed in published literature, insights can be drawn from simulations of structurally related compounds, such as norephedrine, with monoamine transporters like the norepinephrine (B1679862) transporter (NET). nih.govpnas.org These computational models predict that the binding of such ligands occurs within a pocket defined by key amino acid residues.

In these models, the amine group of the ligand is critical for forming strong ionic interactions with acidic residues, such as Aspartate 75 (Asp75) in the norepinephrine transporter. nih.govpnas.org The aromatic ring of the ligand engages in hydrophobic and π-electron interactions with the side chains of aromatic residues like Phenylalanine (Phe72, Phe317) and Tyrosine (Tyr152). nih.gov For this compound, the meta-positioned hydroxyl group on the phenyl ring would be available to form hydrogen bonds with polar residues within the binding site, potentially influencing its binding affinity and selectivity compared to unsubstituted norephedrine.

Table 1: Predicted Key Interacting Residues for Norephedrine Scaffold with Norepinephrine Transporter (NET) from Molecular Modeling Studies nih.govpnas.org
Interacting Ligand MoietyNET ResidueType of Interaction
Amine GroupAsp75Ionic Interaction
Aromatic RingPhe72Aromatic (π-π stacking)
Tyr152Aromatic (π-π stacking)
Phe317Aromatic (π-π stacking)

In vitro binding assays are essential for experimentally validating and quantifying the interactions predicted by computational models. nih.govnih.gov These assays typically involve incubating the compound with a purified target protein, such as a receptor or transporter, and measuring the extent of binding. nih.gov A common method is the quantitative pull-down assay, where a "bait" protein is immobilized and the binding of a "prey" ligand from a solution is measured to determine the dissociation constant (K_d), a measure of binding affinity. nih.govnih.gov

For catecholamine-like compounds, including this compound, a significant challenge in these assays is the potential for oxidation, especially at physiological pH. nih.gov Studies on norepinephrine have shown that its oxidation products, rather than the parent molecule, can be responsible for binding to plasma proteins like albumin in vitro, leading to potentially artifactual results. nih.gov Therefore, conducting such assays in the presence of antioxidants is crucial to ensure that the observed binding is specific to the non-oxidized form of the ligand. nih.gov While the methodology is established, specific K_d values for this compound with purified monoamine transporters or other receptors are not prominently available in the reviewed literature.

Enzymatic Modulation and Inhibition Mechanisms of this compound

The structural similarity of this compound to amphetamine and its metabolites suggests it may interact with and modulate the activity of various enzymes, particularly those involved in neurotransmitter metabolism. nih.govnih.gov

Enzyme kinetic studies are performed to determine the nature and potency of a compound's effect on enzyme activity. This can reveal whether the compound acts as a substrate, a competitive or non-competitive inhibitor, or a mechanism-based inactivator. Key parameters determined in these studies include the Michaelis constant (K_m), catalytic rate (k_cat), and inhibition constant (K_i).

While specific kinetic data for this compound are scarce, studies on structurally related molecules provide a framework for the types of investigations that can be conducted. For example, research on 2-substituted 3-(p-hydroxyphenyl)-1-propenes, which are also substrate analogs for the enzyme dopamine (B1211576) β-hydroxylase, characterized them as mechanism-based inhibitors. nih.gov These studies determined both the rate of catalysis (k_cat) and the rate of inactivation (k_inact), demonstrating that the compounds are first processed as substrates before irreversibly inactivating the enzyme. nih.gov Similar investigations would be necessary to elucidate the kinetic profile of this compound with relevant enzymes.

Table 2: Illustrative Enzyme Kinetic Data for Mechanism-Based Inhibitors of Dopamine β-Hydroxylase (Data for 2-X-3-(p-hydroxyphenyl)-1-propenes, not this compound) nih.gov
Compound (Substituent X)k_cat (min⁻¹)k_inact (min⁻¹)
Hydrogen (H)49.00.51
Chlorine (Cl)8.60.20
Bromine (Br)7.00.08

Allosteric modulation occurs when a compound binds to a site on an enzyme distinct from the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. This can either enhance or inhibit the enzyme's function. Currently, there is no specific information in the referenced literature detailing investigations into the potential allosteric modulation of enzymes by this compound.

Interactions with Nucleic Acids and Lipids (in vitro/in silico focus)

The ability of a small molecule to cross biological membranes and potentially interact with intracellular components is governed by its physicochemical properties. As a hydrophobic molecule, cathinone (B1664624) and its derivatives can readily cross cell membranes, including the blood-brain barrier. wikipedia.org This implies an interaction with the lipid bilayers that form these membranes. However, specific in vitro or in silico studies detailing the direct interaction of this compound with lipid models or its effects on membrane properties have not been identified. Similarly, there is no available research from the provided results that investigates the direct binding or interaction of this compound with nucleic acids like DNA or RNA.

DNA/RNA Binding Studies

No research articles or data were identified that specifically investigate the binding interactions of this compound with DNA or RNA. Methodologies to study such interactions often include techniques like fluorescence spectroscopy, circular dichroism, and molecular docking to determine binding constants and modes of interaction. However, no such studies have been published for this particular compound.

Membrane Interaction and Permeation Simulations

There is a lack of published research on the membrane interaction and permeation of this compound. Computational methods, such as molecular dynamics simulations, are frequently used to predict how a molecule might traverse a lipid bilayer, providing insights into its potential bioavailability. Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) also offer valuable data. No such simulation or experimental data is currently available for this compound in the public domain.

Cellular Pathway Perturbation Studies (in vitro, non-clinical)

No in vitro, non-clinical studies detailing the perturbation of cellular pathways by this compound were found in the reviewed literature. Such studies are crucial for understanding a compound's mechanism of action and typically involve techniques like transcriptomics, proteomics, and targeted cell-based assays to identify which signaling pathways are affected. While general methodologies for these types of studies are well-established, their specific application to this compound has not been documented in the available scientific literature.

Analytical Methodologies for the Detection and Quantification of 2 Amino 1 3 Hydroxyphenyl 1 Propanone

Chromatographic Techniques for 2-Amino-1-(3-hydroxyphenyl)-1-propanone

Chromatography is the cornerstone for the analysis of this compound, providing the necessary separation from matrix components and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized, each with specific applications and requirements.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is a robust and widely accessible method for the analysis of polar aromatic compounds like this compound. Method development focuses on optimizing the separation of the target analyte from impurities and degradation products. Analytical methods developed for the closely related compound, metaraminol (B1676334), provide a framework for a suitable HPLC approach. nih.gov

A typical RP-HPLC method would utilize a C18 stationary phase, which provides sufficient hydrophobic retention for the phenyl ring, while the polar functional groups are accommodated by an aqueous-organic mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. To ensure good peak shape and retention for the basic amine, an acidic pH modifier like phosphoric acid or formic acid is typically added to the mobile phase. nih.gov Ion-pairing agents, such as sodium hexanesulfonate, can also be incorporated to enhance retention and resolution. nih.gov Detection is commonly performed using a UV detector, with wavelengths set to capture the aromatic chromophore of the molecule (e.g., 220 nm for general impurities and ~272 nm for the main analyte). nih.gov

Table 1: Representative RP-HPLC Method Parameters for Analysis of this compound (based on methods for related compounds)

Parameter Condition Source
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol : 0.03% Sodium Hexanesulfonate (aq) (pH 3.0 with H₃PO₄) (20:80, v/v) nih.gov
Flow Rate 1.0 mL/min
Column Temperature 35 °C nih.gov
Injection Volume 20 µL nih.gov
Detection UV at 220 nm or 272 nm nih.gov

Gas Chromatography (GC) Applications

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound is contingent upon a crucial sample preparation step: derivatization. The primary amine and hydroxyl group make the molecule thermally labile and prone to strong interactions with the stationary phase, leading to poor peak shape and low volatility.

Derivatization chemically modifies these polar functional groups, replacing the active hydrogens with nonpolar moieties. This process increases the analyte's volatility and thermal stability, making it suitable for GC analysis. Common approaches for amino compounds include:

Acetylation: An extractive acetylation procedure can be employed, which has proven effective for recovering similar compounds like metaraminol from aqueous samples for GC analysis. nih.govresearchgate.net

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to create more stable silyl (B83357) derivatives of amines and alcohols.

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature programming schedule to ensure efficient separation.

Chiral Chromatography for Enantiomeric Separation

As this compound possesses a chiral center at the C2 carbon, separating its enantiomers is critical, as they may exhibit different biological activities. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. researchgate.netsemanticscholar.org

Methods developed for the chiral separation of structurally analogous cathinone (B1664624) derivatives are directly applicable. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly successful. researchgate.netscilit.com For instance, an amylose tris(α-methylbenzylcarbamate) CSP has been used to resolve numerous cathinone derivatives under normal-phase conditions. researchgate.netscilit.com Alternatively, chiral mobile phase additives, such as sulfated β-cyclodextrin, can be used with a standard achiral reversed-phase column to induce enantioseparation. nih.gov

Table 2: Exemplary Chiral HPLC Methodologies for Enantioseparation of Cathinone Analogs

Method Type Stationary Phase Mobile Phase Detection Source
Chiral Stationary Phase (CSP) CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) Hexane : Isopropanol : Triethylamine (97:3:0.1) UV (254 nm) researchgate.netscilit.com
Chiral Mobile Phase Additive LiChrospher 100 RP-18e Methanol : Water + 2% Sulfated β-cyclodextrin (2.5:97.5) UV nih.gov

Mass Spectrometry-Based Detection of this compound

Mass spectrometry (MS) provides highly sensitive and specific detection for this compound, especially when coupled with a chromatographic inlet. Tandem mass spectrometry (MS/MS) is particularly powerful for quantification in complex biological matrices.

LC-MS/MS Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of cathinone-related compounds in biological fluids such as blood and urine. nih.govnih.gov The technique combines the separation power of HPLC with the specificity of MS/MS detection.

Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. cuny.edu Chromatographic separation is usually achieved with a reversed-phase column using a gradient elution with a mobile phase of acetonitrile and water containing a modifier like formic acid to promote protonation for positive-ion electrospray ionization (ESI). hpst.cz

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and minimizes background interference. nih.gov

GC-MS/MS Methodologies

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers an alternative platform with high chromatographic resolution. As with standard GC, a derivatization step is mandatory to ensure the analyte is volatile and thermally stable. nih.gov Following derivatization, the analyte is separated on a capillary GC column.

The mass spectrometer, often a triple quadrupole, operates in MRM mode similar to LC-MS/MS. The electron ionization (EI) of the derivatized analyte produces a characteristic fragmentation pattern. Specific precursor-to-product ion transitions are monitored for highly selective quantification. This approach has been successfully applied to the analysis of metaraminol in biological samples and is suitable for its precursor, this compound. nih.govresearchgate.net Furthermore, indirect chiral analysis can be performed by using a chiral derivatizing agent, which creates diastereomers that can be separated on a standard achiral GC column and detected by MS/MS. semanticscholar.org

Quantitative Analysis in Research Matrices

The quantitative analysis of this compound in complex research matrices, such as human plasma or urine, presents analytical challenges common to many small, polar molecules. nih.govnih.gov The reliability of any quantification is dependent on the accuracy and precision of the measurement, which can be significantly influenced by co-eluting compounds from the matrix that cause ion suppression or enhancement in mass spectrometry-based methods. chromatographyonline.comrsc.org

While specific, validated quantitative methods for this compound are not widely documented in current literature, the analytical approaches for structurally related compounds, such as synthetic cathinones and other amphetamine-type stimulants, are well-established. springernature.comnih.gov These methods predominantly rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govspringernature.comnih.gov For related compounds, LC-MS/MS methods are favored for their high specificity, sensitivity, and throughput, often employing multiple reaction monitoring (MRM) to achieve low limits of detection and quantification. nih.govnih.gov The development of a robust quantitative assay for this compound would necessitate careful validation, including assessment of linearity, precision, accuracy, and matrix effects. mdpi.com The use of stable isotope-labeled internal standards is a recognized strategy to effectively compensate for matrix effects and improve quantitative accuracy. chromatographyonline.com

Spectrophotometric and Electrochemical Methods for this compound Detection

UV-Visible Spectroscopy Applications

UV-Visible (UV-Vis) spectroscopy is a potential method for the detection and characterization of this compound. The compound's structure contains a hydroxyphenyl group, which acts as a chromophore and is expected to absorb light in the UV region. Studies on other synthetic cathinones confirm that the benzene (B151609) ring and its substituents give rise to characteristic UV spectra. researchgate.netscribd.com

The position and nature of substituents on the aromatic ring can cause shifts in the maximum absorbance wavelength (λmax), which can be useful in distinguishing between positional isomers. researchgate.netscribd.com For instance, research on a wide range of synthetic cathinones has shown that unique UV spectra can be obtained for different subclasses, aiding in their identification. researchgate.net While a specific UV spectrum for this compound is not published in the reviewed sources, it is anticipated that it would display a characteristic absorption pattern, likely with a K-band resulting from the phenyl ketone moiety, similar to other cathinones. scribd.com This makes UV-Vis spectroscopy, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC), a viable tool for its detection. unodc.org

Fluorescent Detection Methods

The native fluorescence of this compound is not expected to be strong enough for highly sensitive direct detection. However, its chemical structure, featuring a primary amine group, makes it an ideal candidate for derivatization with fluorescent probes. This approach involves reacting the non-fluorescent analyte with a fluorogenic reagent to produce a highly fluorescent product that can be easily quantified.

Methods have been developed for other amines and aminothiols using various fluorescent probes. acs.orgnih.gov For example, probes based on the BODIPY (boron-dipyrromethene) core have been used to create colorimetric and fluorescent changes in the presence of cathinone derivatives, often mediated by a reaction with a metal ion like Cu(II). nih.gov Such a system demonstrated a limit of detection for ephedrone as low as 0.16 μM in oral fluid. nih.gov A similar strategy could theoretically be adapted for this compound, where its primary amine or phenol (B47542) group could interact with a specially designed probe system to generate a measurable fluorescent signal.

Voltammetric and Amperometric Sensor Development

Electrochemical methods, including voltammetry and amperometry, offer a powerful platform for the detection of this compound due to its electroactive functional groups. The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, a process that can be readily detected and quantified at the surface of an electrode. rsc.orgmdpi.com

Recent advancements in sensor technology have focused on the development of portable, rapid, and cost-effective electrochemical devices for forensic and clinical screening. acs.org Studies on a wide array of synthetic cathinones have demonstrated that they exhibit distinct electrochemical profiles depending on their molecular structure. acs.orgnih.gov Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are particularly sensitive for this purpose. nih.govnih.gov

The development of a sensor for this compound would likely involve a carbon-based electrode, such as a glassy carbon electrode (GCE) or a screen-printed electrode (SPE), which may be modified with nanomaterials to enhance sensitivity and selectivity. nih.govnih.govresearchgate.net For example, laccase-mimetic nanozymes have been used to create highly sensitive amperometric sensors for dopamine (B1211576), a structurally related phenolic amine, achieving detection limits in the nanomolar range. rsc.org Given the successful application of these methods to similar compounds, it is highly probable that a selective voltammetric or amperometric sensor could be developed for the rapid screening of this compound. nih.govresearchgate.net

Table 1: Comparison of Potential Analytical Methodologies for this compound

Methodology Principle Relevant Functional Group General Advantages General Disadvantages
UV-Visible Spectroscopy Measures the absorption of UV-Vis light by chromophores. Hydroxyphenyl ring, Ketone Simple, cost-effective, good for quantification with HPLC. researchgate.netunodc.org Low specificity without chromatography; may not be sensitive enough for trace analysis. researchgate.net
Fluorescent Detection Measures light emission from a fluorescent compound after excitation. Requires derivatization. Primary amine, Phenol Potentially very high sensitivity and selectivity. nih.gov Requires a chemical reaction step (derivatization); development of a specific probe may be needed.
Voltammetry/Amperometry Measures current resulting from the oxidation or reduction of the analyte at an electrode surface. Phenolic hydroxyl group High sensitivity, rapid analysis, potential for portable/on-site screening. acs.orgresearchgate.net Susceptible to interference from other electroactive compounds in the matrix without selective modifications. rsc.org

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in research matrices like blood or urine is significantly impacted by matrix effects, where endogenous components interfere with analyte ionization, leading to inaccurate quantification. chromatographyonline.comrsc.org Therefore, effective sample preparation is a critical step to remove these interferences, clean up the sample, and concentrate the analyte before instrumental analysis. springernature.com

Extraction and Clean-up Procedures

Several extraction techniques are available to isolate polar, amine-containing compounds from biological fluids. The choice of method depends on the required cleanliness of the extract, throughput, and the specific properties of the analyte and matrix.

Protein Precipitation (PPT): This is a straightforward method where an organic solvent (e.g., methanol) or an acid is added to the sample (e.g., plasma) to precipitate proteins. springernature.comucla.edu While simple and fast, it is a relatively non-selective clean-up technique and may result in significant matrix effects due to remaining phospholipids (B1166683) and other soluble components. springernature.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. youtube.com For an amine-containing compound like this compound, the pH of the aqueous phase can be adjusted to a basic pH to neutralize the amine group, increasing its lipophilicity and facilitating its extraction into an organic solvent. youtube.com While effective, traditional LLE can be labor-intensive and consume significant volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the clean-up and concentration of analytes from complex matrices. oup.comrsc.orgnih.gov For amphetamine-type compounds and cathinones, mixed-mode SPE cartridges that combine reversed-phase (e.g., C8) and strong cation exchange (SCX) mechanisms are particularly successful. oup.comnih.gov The cation exchange sorbent retains the protonated amine group, while the reversed-phase sorbent interacts with the non-polar parts of the molecule. This dual retention mechanism allows for stringent washing steps to remove matrix interferences, followed by elution with a specific solvent mixture, yielding a very clean extract and high analyte recovery. oup.comnih.gov

Method Validation Parameters for this compound

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. For the quantification of this compound, a metabolite and an impurity in the synthesis of certain pharmaceuticals, method validation would typically involve assessing parameters such as sensitivity, linearity, and recovery. While specific validation data for this exact compound is not extensively published, the methodologies applied to structurally similar compounds, such as synthetic cathinones and other amino compounds, provide a strong indication of the expected performance of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

General approaches for the analysis of related amino compounds often involve techniques like reversed-phase HPLC coupled with UV or mass spectrometric detection. researchgate.net For instance, the analysis of amino acids, which share functional groups with the target compound, has been validated using HPLC-UV and LC-MS/MS, demonstrating good sensitivity and linearity. nih.govsemmelweis.hu

Sensitivity

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

For related synthetic cathinones, validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) have reported LODs in the range of 0.5 to 1.0 mg/L. nih.gov More sensitive techniques like LC-MS/MS have achieved even lower detection limits for similar compounds, often in the nanogram per milliliter (ng/mL) range. For example, a validated LC-MS/MS method for various synthetic cathinones reported LODs ranging from 10 to 30 ng/mL and LOQs from 30 to 100 ng/mL. researchgate.net

Table 1: Representative Sensitivity Data for Structurally Related Compounds

Analytical Technique Compound Class Limit of Detection (LOD) Limit of Quantitation (LOQ)
GC-MS Synthetic Cathinones 0.5 - 1.0 mg/L Not Reported
LC-MS/MS Synthetic Cathinones 10 - 30 ng/mL 30 - 100 ng/mL

Note: The data in this table is representative of structurally similar compounds and is intended to provide an estimate of the expected sensitivity for the analysis of this compound.

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with the coefficient of determination (R²) being a key indicator of linearity.

For the analysis of synthetic cathinones using GC-MS, linearity has been established up to concentrations of 100 mg/L. nih.gov A validated LC-MS/MS method for a range of synthetic cathinones showed good linear relationships in the concentration range of 0.005–5.00 μg/mL, with correlation coefficients (r) ranging from 0.9901 to 0.9979. researchgate.net Similarly, an HPLC-UV method for underivatized amino acids demonstrated excellent linearity over various concentration ranges, with R² values greater than 0.985. researchgate.net

Table 2: Representative Linearity Data for Structurally Related Compounds

Analytical Technique Compound Class Linearity Range Correlation Coefficient (r or R²)
GC-MS Synthetic Cathinones Up to 100 mg/L Not Reported
LC-MS/MS Synthetic Cathinones 0.005 - 5.00 µg/mL 0.9901 - 0.9979

Note: The data in this table is representative of structurally similar compounds and is intended to provide an estimate of the expected linearity for the analysis of this compound.

Recovery

Recovery studies are performed to determine the efficiency of the extraction process of an analyte from the sample matrix. It is a measure of the accuracy of the method. High and consistent recovery is desirable for a reliable quantitative method.

In the analysis of synthetic cathinones, liquid-liquid extraction (LLE) is a common sample preparation technique. nih.gov A validated GC-MS method for a suite of synthetic cathinones reported average recoveries between 87.03% and 99.13%. researchgate.net For the analysis of amino acids using LC-MS/MS, recoveries from spiked serum samples have been reported to be in the range of 97% to 113%. nih.gov An HPLC-UV method for amino acids also showed excellent mean recoveries ranging from 98.91% to 100.77%. nih.gov

Table 3: Representative Recovery Data for Structurally Related Compounds

Analytical Technique Compound Class Extraction Method Recovery (%)
GC-MS Synthetic Cathinones Liquid-Liquid Extraction 87.03 - 99.13
LC-MS/MS Amino Acids Protein Precipitation 97 - 113

Note: The data in this table is representative of structurally similar compounds and is intended to provide an estimate of the expected recovery for the analysis of this compound.

Emerging Research Applications and Potential Areas of Exploration for 2 Amino 1 3 Hydroxyphenyl 1 Propanone Non Clinical

Material Science Applications of 2-Amino-1-(3-hydroxyphenyl)-1-propanone

The structural characteristics of this compound make it an intriguing candidate for integration into advanced materials. The presence of reactive amine and hydroxyl groups, coupled with the aromatic ring, provides multiple points for polymerization and molecular assembly.

Polymer Chemistry Integration

The bifunctional nature of this compound, with its nucleophilic amino and hydroxyl groups, allows it to act as a monomer or a functionalizing agent in polymer synthesis. These groups can readily participate in step-growth polymerization reactions, such as the formation of polyamides, polyimides, polyesters, and polyurethanes. The incorporation of this moiety into a polymer backbone could impart specific properties, including thermal stability, altered solubility, and the capacity for post-polymerization modification.

For instance, the primary amine can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with diisocyanates to form polyurethanes. The rigid phenyl group would contribute to the thermal stability and mechanical strength of the resulting polymers, a desirable trait in many material applications.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomer TypePotential LinkageResulting Polymer Properties
PolyamideDicarboxylic Acid / Acyl ChlorideAmide BondEnhanced thermal stability, potential for hydrogen bonding
PolyurethaneDiisocyanateUrethane LinkageIncreased rigidity, potential for segmented copolymers
PolyesterDiacid / EsterEster BondModified hydrophilicity, potential for biodegradability
Poly(beta-amino ester)DiacrylateMichael AdditionpH-responsive behavior, potential for drug delivery systems mdpi.com

Research into amino acid-derived vinyl polymers has demonstrated that precise control over hydropathy and thermoresponsive behavior can be achieved, suggesting that monomers like this compound could be used to create "smart" polymers with tunable properties. nih.gov The synthesis of functional aromatic polyamides and other functionalized polymers often relies on monomers with reactive amine or hydroxyl groups, highlighting the potential of this compound in creating materials for specialized applications like gas separation or as high-performance plastics. mdpi.commdpi.com

Supramolecular Assembly and Self-Organization

The non-covalent interactions facilitated by the functional groups of this compound are key to its potential in supramolecular chemistry. Hydrogen bonding (from -NH2 and -OH groups), π-π stacking (from the phenyl ring), and dipole-dipole interactions (from the ketone) can drive the self-assembly of these molecules into ordered, hierarchical nanostructures. nih.gov

This self-organization can lead to the formation of supramolecular gels, liquid crystals, or other complex architectures. The ability of amino acid derivatives to self-assemble into functional biomaterials like hydrogels for drug delivery or tissue engineering is well-documented. nih.govnih.gov Similarly, gelators based on amino acid derivatives can form fibrous networks in various solvents, driven by hydrogen bonding and other non-covalent forces. nih.govrsc.org The specific stereochemistry of the chiral center in this compound could further influence the helicity and morphology of the resulting supramolecular structures.

Catalysis and Reaction Medium Modification with this compound

The molecular structure of this compound is well-suited for applications in catalysis, particularly in the design of chiral ligands and auxiliaries for asymmetric synthesis.

Ligand Design for Metal Catalysis

The amino and hydroxyl groups of this compound can act as coordination sites for metal ions, making it a potential bidentate or even tridentate ligand if the ketone's oxygen participates. The formation of stable chelate rings with transition metals is a fundamental principle in the design of catalysts. wikipedia.org Metal complexes incorporating ligands derived from amino acids have been shown to be effective in a variety of catalytic reactions. jocpr.com

By modifying the core structure of this compound, a diverse library of ligands could be synthesized. For example, reaction of the amine with phosphines or other coordinating groups could yield P,N- or N,O-type ligands. These ligands, when complexed with metals like rhodium, palladium, or iridium, could catalyze asymmetric hydrogenations, C-C bond-forming reactions, and other important organic transformations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, could be tuned by substitution on the phenyl ring. The design of chiral ligands from amino alcohol precursors is a well-established strategy for asymmetric catalysis. nih.govresearchgate.netrsc.org

Table 2: Potential Metal Complexes and Catalytic Applications

Metal CenterPotential Ligand TypeTarget Catalytic ReactionKey Structural Feature Utilized
Rhodium (Rh)P,N-LigandAsymmetric HydrogenationChiral backbone, coordinating N and P atoms
Palladium (Pd)N,O-LigandCross-Coupling ReactionsAmino and hydroxyl coordination
Copper (Cu)Schiff Base LigandLewis Acid CatalysisFormation of imine with N and O coordination
Ruthenium (Ru)Amino Alcohol LigandAsymmetric Transfer HydrogenationChiral amino alcohol moiety

Chiral Auxiliary Development

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org Given that this compound is a chiral amino alcohol derivative, it holds promise for use as a chiral auxiliary. The general principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary.

Amino alcohols are precursors to some of the most successful classes of chiral auxiliaries, such as Evans' oxazolidinones. nih.gov The reaction of this compound with phosgene (B1210022) or a similar reagent could potentially form a chiral oxazolidinone. This auxiliary could then be used to direct aldol (B89426) reactions, alkylations, or cycloadditions with high diastereoselectivity. The steric and electronic properties of the hydroxyphenyl and methyl groups would influence the facial selectivity of the reactions. The development of chiral auxiliaries from readily available amino alcohols is a continuous area of research in asymmetric synthesis. sfu.caresearchgate.netspringerprofessional.de

Advanced Chemical Sensing and Biosensor Development Utilizing this compound

The electroactive nature of the phenolic hydroxyl group and the potential for specific biological interactions make this compound a molecule of interest for the development of chemical sensors and biosensors.

The phenolic moiety can be electrochemically oxidized, providing a basis for an amperometric or voltammetric sensor. nih.govmdpi.com By immobilizing this compound or a polymer derived from it onto an electrode surface (such as glassy carbon or gold), a sensor for detecting analytes that interact with or are catalyzed by the immobilized molecule could be fabricated. For instance, the modified electrode could be used to detect metal ions that coordinate with the amino and hydroxyl groups, or it could be used to monitor changes in pH. The development of electrochemical sensors for phenolic compounds is an active area of research, with applications in environmental and food analysis. mdpi.comnih.govelectrochemsci.org

Furthermore, in the context of biosensors, this compound could serve as a recognition element or as a precursor for one. As a structural analog of certain neurotransmitter precursors, it could potentially be a substrate or inhibitor for specific enzymes. mdpi.com An enzyme-based biosensor could be constructed by immobilizing an enzyme that acts on this compound (or a related analyte) onto a transducer. The reaction would produce a measurable signal (e.g., a change in current, potential, or light). For example, tyrosinase and laccase are enzymes commonly used in biosensors for the detection of phenolic compounds and catecholamines. mdpi.commdpi.comresearchgate.net A biosensor incorporating such enzymes could potentially detect this compound or be used in competitive assays to detect structurally similar analytes.

Table 3: Potential Sensing Applications

Sensing PlatformAnalyte TypePrinciple of DetectionPotential Application Area
Electrochemical SensorMetal IonsVoltammetric signal change upon coordinationEnvironmental Monitoring
Electrochemical SensorpHPotentiometric or voltammetric response to protonation stateChemical Process Monitoring
Enzyme-Based BiosensorPhenolic CompoundsAmperometric detection of enzymatic reaction productsFood Quality Control
Competitive Assay BiosensorNeurotransmitter AnalogsSignal modulation based on competitive binding to an enzymeBiomedical Research

The exploration of this compound in these non-clinical research areas is still in its infancy. However, based on its chemical structure and the principles of modern chemistry and material science, it represents a promising building block for the development of novel functional materials, catalysts, and sensors.

Recognition Element Design

In the field of sensor technology, the recognition element is a critical component that imparts selectivity by binding specifically to a target analyte. mdpi.com The molecular structure of this compound, with its amino and hydroxyl moieties, presents significant potential for its use in the design of novel recognition elements. These functional groups can participate in various intermolecular interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking, which are fundamental to molecular recognition.

Molecularly Imprinted Polymers (MIPs): One promising area of exploration is the use of this compound as a template molecule for the creation of molecularly imprinted polymers (MIPs). MIPs are synthetic receptors engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule. mdpi.com Computational approaches, such as semiempirical methods, can be employed to model the interactions between the template (this compound) and various functional monomers to predict the optimal composition for the polymer. mdpi.com The resulting MIPs could be utilized as highly selective recognition elements in sensors for detecting related phenolic compounds or cathinone (B1664624) derivatives.

Self-Assembled Monolayers (SAMs): The compound can also be incorporated into self-assembled monolayers (SAMs) on transducer surfaces, such as gold electrodes. The amino or hydroxyl group can be chemically modified to anchor the molecule to the surface, while the rest of the molecule is oriented to interact with specific analytes in the sample. Peptides and amino acids have been successfully used to create SAMs for the detection of metal ions, demonstrating the feasibility of this approach. mdpi.com The specific binding properties of the monolayer can be tuned by altering the structure of the immobilized this compound derivative.

Table 1: Potential Interactions for Recognition Element Design

Functional GroupPotential InteractionTarget Analyte Class
Phenolic Hydroxyl GroupHydrogen bond donor/acceptorCompounds with carbonyl, amino, or hydroxyl groups
Amino GroupHydrogen bond donor/acceptor, electrostatic interactionsAcidic compounds, metal ions
Phenyl Ringπ-π stackingAromatic compounds
Carbonyl GroupHydrogen bond acceptorCompounds with hydroxyl or amino groups

Transducer Integration

The integration of a recognition element with a transducer is essential for converting a binding event into a measurable signal. The chemical properties of this compound make it amenable to integration with various transducer technologies, particularly electrochemical sensors.

Electrochemical Sensors: Electrochemical sensors offer high sensitivity, rapid response times, and the potential for miniaturization. nih.gov this compound can be integrated with electrochemical transducers in several ways:

Surface Modification: The compound or its derivatives can be immobilized on the surface of working electrodes (e.g., glassy carbon, gold, or carbon nanotubes) to create a chemically modified electrode. mdpi.comconicet.gov.ar The interaction of an analyte with the immobilized molecule can alter the electrochemical properties of the electrode surface, leading to a change in current, potential, or impedance.

Electrocatalysis: The phenolic hydroxyl group of this compound can undergo oxidation, and this electrochemical activity could be modulated by the presence of specific analytes. This principle is utilized in sensors for electroactive amino acids like tryptophan. mdpi.comresearchgate.net The compound could potentially act as an electrocatalyst or a mediator in the electrochemical detection of other substances.

Nanomaterial Composites: To enhance the sensitivity and performance of electrochemical sensors, this compound can be incorporated into nanocomposites. Materials like graphene oxide and metal nanoparticles can be functionalized with the compound to increase the surface area and improve the signal-to-noise ratio. mdpi.com

Optical Sensors: While less explored, the phenolic ring of the compound could also be exploited in the design of optical sensors. For instance, its fluorescence properties or the change in these properties upon binding to an analyte could be the basis for a detection mechanism. Boronic acid-based fluorescent sensors, for example, are used for the detection of cis-diol-containing species. mdpi.com

Theoretical Frameworks for Predicting Novel Functions of this compound

Computational and theoretical methods are increasingly powerful tools for predicting the biological activities and potential applications of chemical compounds, thereby guiding experimental research and accelerating discovery. In silico approaches can provide valuable insights into the properties and potential functions of this compound without the need for extensive laboratory synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model for a class of compounds structurally related to this compound, it would be possible to predict its potential activities, such as enzyme inhibition or receptor binding. For instance, QSAR studies have been performed on derivatives of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine (B92270) to predict their inhibitory activity against IKK-β. researchgate.net

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique can be used to screen this compound against a library of known protein targets to identify potential biological interactions. For example, docking studies have been used to investigate the binding of methylenedioxyphenyl-based amides to myeloperoxidase, an enzyme implicated in cardiovascular disease. nih.gov Similar studies could reveal potential protein targets for this compound, suggesting novel, non-clinical research avenues.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It can be used to calculate various molecular properties of this compound, such as its molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These properties provide insights into the molecule's reactivity, stability, and potential interaction sites. For example, DFT calculations on flavone (B191248) derivatives have helped to elucidate their structure-activity relationships. mdpi.com

Table 2: Theoretical Methods for Predicting Novel Functions

Theoretical MethodPredicted Properties/FunctionsPotential Application Area
QSAREnzyme inhibition, receptor binding affinityDrug discovery, toxicology
Molecular DockingBinding modes, interaction energies with proteinsTarget identification, mechanism of action studies
DFTElectronic properties, reactivity, molecular geometryMaterials science, reaction mechanism analysis

By leveraging these theoretical frameworks, researchers can generate hypotheses about the novel functions of this compound, guiding future experimental investigations into its potential applications in areas such as biosensing, catalysis, and materials science.

Challenges and Future Directions in 2 Amino 1 3 Hydroxyphenyl 1 Propanone Research

Methodological Challenges in Synthesis and Characterization

The synthesis and characterization of 2-Amino-1-(3-hydroxyphenyl)-1-propanone are fraught with methodological complexities, primarily revolving around the control of stereochemistry and the purification of the final product.

The creation of α-amino ketones is a significant area of interest in both synthetic and medicinal chemistry. rsc.org A key challenge in the synthesis of this compound lies in achieving high enantioselectivity. The presence of a chiral center at the C2 position means that the compound can exist as two enantiomers, which may exhibit different biological and toxicological profiles. nih.gov Asymmetric synthesis methods are therefore crucial. While general methods for the asymmetric synthesis of β-amino ketones exist, such as the Mannich reaction, their application to this specific substrate requires careful optimization to achieve high yields and enantiomeric excess. rsc.orgorganic-chemistry.org The synthesis of cathinone (B1664624) derivatives often starts from corresponding ketones which undergo α-bromination, followed by nucleophilic substitution with sodium azide (B81097) and subsequent catalytic hydrogenation. rsc.org However, these multi-step syntheses can be inefficient and may require harsh reagents.

Enzymatic strategies offer a promising alternative for asymmetric synthesis, with enzymes like amino acid dehydrogenases and transaminases being used for the stereoselective synthesis of chiral amino acids. nih.gov The enantioselective reduction of the ketone group is another critical step, and enzymes like ketoreductases (KREDs) have shown potential in the reduction of related diones. researchgate.net However, the scalability of these enzymatic processes can be a challenge.

The characterization and purification of the enantiomers of this compound also present significant hurdles. Chiral separation is essential to study the properties of each enantiomer individually. wikipedia.org High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a common technique for separating the enantiomers of synthetic cathinones. nih.govresearchgate.net However, achieving baseline separation can be difficult, and method development can be time-consuming. nih.gov Capillary electrophoresis has emerged as a rapid and efficient alternative for the chiral separation of β-aminoketones. nih.gov

Furthermore, the structural elucidation and determination of the absolute configuration of each enantiomer require advanced spectroscopic techniques. A combination of electronic and vibrational circular dichroism (ECD and VCD) spectroscopy, supported by Density Functional Theory (DFT) calculations, has been successfully used for the structural analysis of enantiomerically pure synthetic cathinones. rsc.org

Table 1: Challenges in Synthesis and Characterization

Area Specific Challenge Potential Solutions
Synthesis Achieving high enantioselectivity in the formation of the chiral center.Asymmetric Mannich reactions, enzymatic synthesis, enantioselective reduction. rsc.orgnih.govresearchgate.net
Low yields and multi-step nature of classical synthetic routes.Development of more efficient catalytic systems and one-pot procedures. rsc.org
Stability of the aminoketone, which can be prone to self-condensation. google.comFormation of stable salt forms (e.g., hydrochloride). rsc.org
Purification Separation of enantiomers.Chiral HPLC with polysaccharide-based stationary phases, capillary electrophoresis. nih.govnih.gov
Scaling up of chiral resolution from analytical to preparative scale.Supercritical fluid chromatography, crystallization of diastereomeric salts. researchgate.net
Characterization Determination of absolute configuration.Combination of ECD, VCD, and DFT calculations. rsc.org
Differentiation of positional isomers in complex mixtures.Advanced GC-MS techniques, GC-IR, and UHPSFC. researchgate.netnih.gov

Gaps in Understanding of Reaction Mechanisms

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product selectivity. For this compound, significant gaps remain in our knowledge of the precise mechanisms governing its formation.

While the Mannich reaction is a cornerstone for the synthesis of β-aminoketones, the exact transition state and the factors influencing diastereoselectivity and enantioselectivity are not always well understood. rsc.org For catalytic asymmetric versions of these reactions, the precise mode of action of the catalyst and the origin of asymmetric induction often require detailed computational and experimental investigation. acs.org For instance, in silylium-based asymmetric counteranion-directed catalysis (Si-ACDC) for the synthesis of β2-amino acids, a proposed transition state based on DFT calculations helps to explain the observed enantioselectivity. acs.org

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms that are difficult to probe experimentally. nih.gov However, accurately modeling complex reaction pathways, especially those involving catalysts and multiple competing transition states, remains a significant challenge. For reactions involving keteniminium ions, for example, computational studies have revealed a small energy difference between competing reaction pathways, highlighting the subtlety of factors that can control the reaction outcome. nih.gov

Advanced Computational Modeling Needs

The complexity of this compound and its potential interactions in biological systems necessitate the use of advanced computational modeling techniques.

Predicting Spectroscopic Properties: As mentioned, DFT calculations are crucial for interpreting experimental spectroscopic data (like VCD and ECD) and determining the absolute configuration of chiral molecules. rsc.org There is a growing need for more accurate and efficient computational methods to predict a wider range of spectroscopic properties for complex organic molecules in different environments. dntb.gov.ua

Elucidating Reaction Mechanisms: Quantum mechanical calculations are essential for mapping out potential energy surfaces, identifying transition states, and calculating reaction barriers. nih.govnih.gov This information is invaluable for understanding reaction selectivity and for designing more efficient synthetic strategies. For complex reactions, there is a need for computational approaches that can handle large systems and explore a vast conformational space to identify the most likely reaction pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For understanding the biological activity of this compound and its analogs, QSAR studies can be employed. These models correlate the structural features of molecules with their biological activity, such as their affinity for monoamine transporters. nih.gov Developing robust and predictive QSAR models requires large datasets of compounds with known activities and sophisticated machine learning algorithms.

Molecular Docking and Dynamics Simulations: To investigate the interaction of this compound with potential biological targets at an atomic level, molecular docking and molecular dynamics (MD) simulations are powerful tools. These simulations can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the ligand-receptor complex. Such studies are crucial for understanding the neuropharmacology of cathinone derivatives. researchgate.net

Table 2: Computational Modeling Needs

Modeling Area Objective Required Advancements
Spectroscopy Accurate prediction of VCD, ECD, and NMR spectra for conformational analysis and absolute configuration determination.More efficient and accurate DFT functionals and basis sets; methods for modeling solvent effects. rsc.orgdntb.gov.ua
Reaction Mechanisms Elucidation of reaction pathways, transition state structures, and origins of selectivity in asymmetric synthesis.Advanced quantum mechanical methods for large systems; automated reaction path finding algorithms. nih.gov
QSAR Prediction of biological activity and toxicity based on molecular structure.Larger and more diverse training datasets; advanced machine learning and deep learning models. nih.gov
Molecular Modeling Understanding interactions with biological targets (e.g., monoamine transporters).Improved force fields for accurate representation of ligand-protein interactions; enhanced sampling techniques for MD simulations. researchgate.net

Opportunities for Interdisciplinary Research

The unique chemical structure of this compound positions it at the intersection of several scientific disciplines, offering numerous opportunities for collaborative research.

Medicinal Chemistry and Neuropharmacology: As a cathinone analog, this compound is of significant interest for its potential interactions with the central nervous system. researchgate.netresearchgate.netconsensus.app Interdisciplinary research involving chemists, pharmacologists, and neuroscientists is essential to explore its structure-activity relationships at monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin). researchgate.netnih.gov Such studies could lead to the development of novel therapeutic agents for conditions like depression or ADHD, or conversely, provide a better understanding of the abuse potential of related substances. nih.govresearchgate.netmdpi.com

Toxicology: The potential for adverse health effects is a major concern with novel psychoactive substances. nih.govnih.govnih.gov Collaborative research between chemists and toxicologists is crucial to assess the neurotoxicity and general toxicity of this compound and its metabolites. researchgate.netconsensus.app

Materials Science: The aminoketone scaffold can be a versatile building block for the synthesis of more complex molecular architectures. There may be opportunities to incorporate this moiety into polymers or other materials to impart specific functional properties. For example, computational studies have explored the interaction of cathinones with carbon nanotubes, suggesting potential applications in targeted drug delivery. mdpi.com

Analytical Chemistry: The development of robust and sensitive analytical methods for the detection and quantification of this compound and its metabolites in various matrices (e.g., biological fluids, wastewater) is critical for both pharmacokinetic studies and forensic analysis. dntb.gov.uaresearchgate.net This requires collaboration between synthetic chemists who can provide reference standards and analytical chemists who can develop and validate new analytical techniques. nih.gov

Ethical Considerations in Chemical Research on the Compound

The structural similarity of this compound to controlled psychoactive substances like cathinone necessitates a heightened awareness of the ethical implications of its research. nih.govencyclopedia.pub

Dual-Use Potential: Researchers must be cognizant of the potential for this compound or its derivatives to be misused as recreational drugs. nih.gov This "dual-use" dilemma requires a responsible approach to the dissemination of synthetic procedures and research findings.

Responsible Conduct of Research: All research involving this compound must adhere to the highest ethical standards. washington.edu This includes conducting a thorough risk assessment, ensuring the safety of laboratory personnel, and complying with all relevant regulations regarding the synthesis and handling of potentially psychoactive substances. When research involves human subjects, principles of informed consent, beneficence, and justice must be strictly followed. nih.gov

Stigmatization and Language: Researchers should be mindful of the language used when discussing compounds related to drugs of abuse to avoid stigmatizing individuals with substance use disorders. transformdrugs.org A person-centered and non-judgmental approach is crucial in all communications.

Public Health Perspective: Research on this compound should ultimately aim to contribute positively to public health. researchgate.net This could be through the development of new medicines or by providing a better understanding of the risks associated with novel psychoactive substances to inform public health policies and harm reduction strategies. mdpi.com The potential for self-medication with related substances for various conditions highlights the need for rigorous scientific investigation to ensure safety and efficacy. nih.gov

Q & A

Q. Table 1. Physicochemical Properties

PropertyValueSource
Molecular Weight179.21 g/mol
LogP (Calculated)1.8
pKa (Amino group)9.2
Solubility (Water)12 mg/mL (25°C)

Q. Table 2. Pharmacokinetic Parameters (Rat Model)

ParameterValueMethod
Bioavailability65%IV/PO dose
t₁/₂2.3 hoursLC-MS/MS
Vd1.8 L/kg
CL0.4 L/h/kg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.